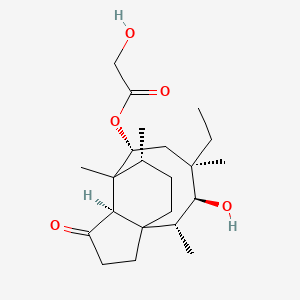

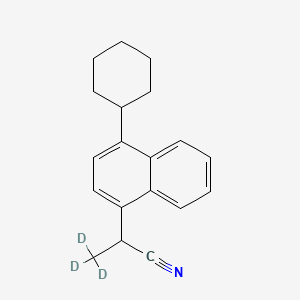

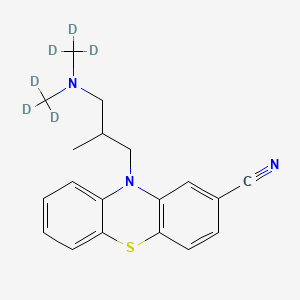

![molecular formula C22H27ClO4 B565385 (1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one CAS No. 68791-71-9](/img/structure/B565385.png)

(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

15beta-Hydroxy Cyproterone Acetate is a metabolite of Cyproterone Acetate . It has a molecular formula of C24H29ClO5 and a molecular weight of 432.94 .

Synthesis Analysis

The production of 15β-hydroxycyproterone acetate has been achieved using Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst . The process was successfully scaled up from shake flasks to bioreactors . The substrate, a synthetic testosterone derivative, cyproterone acetate, was converted to its main human metabolite, 15β-hydroxycyproterone acetate .Molecular Structure Analysis

The molecular structure of 15beta-Hydroxy Cyproterone Acetate is C24H29ClO5 . Further details about the molecular structure can be obtained from the scanning electron microscopy images and Brunauer–Emmett–Teller analysis .Chemical Reactions Analysis

The conversion of a synthetic testosterone derivative, cyproterone acetate, by CYP106A2 under in vitro and in vivo conditions has been demonstrated . The product was characterized as 15β-hydroxycyproterone acetate, the main human metabolite .Physical and Chemical Properties Analysis

15beta-Hydroxy Cyproterone Acetate has a molecular weight of 432.94 . More detailed physical and chemical properties can be obtained from specific laboratory tests.Mecanismo De Acción

15beta-Hydroxy Cyproterone Acetate is an antiandrogen. It suppresses the actions of testosterone (and its metabolite dihydrotestosterone) on tissues by blocking androgen receptors, which prevents androgens from binding to them and suppresses luteinizing hormone (which in turn reduces testosterone levels) .

Safety and Hazards

Direcciones Futuras

The successful scale-up of cyproterone acetate conversion from shake flasks to bioreactors, using the CYP106A2 enzyme in a whole-cell system, suggests potential for future industrial applications . The substrate was converted to its main human metabolite, 15β-hydroxycyproterone acetate, a highly interesting drug candidate, due to its retained antiandrogen activity but significantly lower progestogen properties than the mother compound .

Propiedades

IUPAC Name |

(1S,2S,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO4/c1-10(24)22(27)9-18(26)19-12-7-16(23)15-8-17(25)11-6-14(11)21(15,3)13(12)4-5-20(19,22)2/h7-8,11-14,18-19,26-27H,4-6,9H2,1-3H3/t11?,12-,13+,14?,18-,19-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLZJMSZETWMPC-POMNVGDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857717 |

Source

|

| Record name | (1S,2S,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68791-71-9 |

Source

|

| Record name | (1S,2S,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

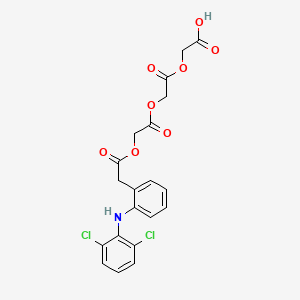

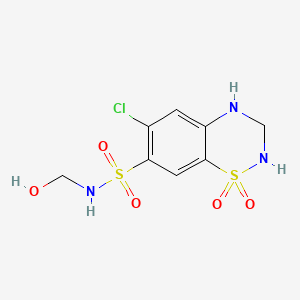

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)

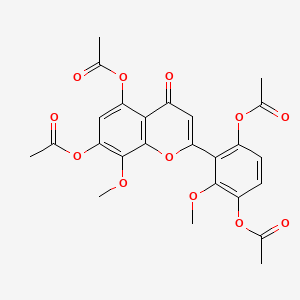

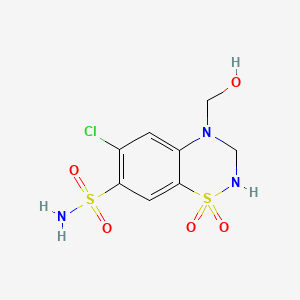

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)

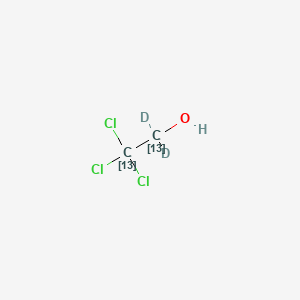

![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)